molecular formula C14H21ClN2O2 B13084954 Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B13084954
M. Wt: 284.78 g/mol
InChI Key: QGJVHICVRCTFRV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a piperidine derivative with systematic nomenclature and distinct structural attributes.

Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is benzyl N-(6-methylpiperidin-3-yl)carbamate hydrochloride , reflecting its substituents:

  • A piperidine ring with a methyl group at the 6-position.
  • A benzyl carbamate group (N-benzyloxycarbonyl) at the 3-position.
  • A hydrochloride salt as the counterion.

Its molecular formula is C₁₄H₂₁ClN₂O₂ , with a molecular weight of 284.78 g/mol . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic applications.

Structural Features
Key structural elements include:

Feature Description
Piperidine core Six-membered saturated ring with nitrogen at position 1.
Methyl substitution Located at position 6, influencing steric and electronic properties.
Benzyl carbamate Protects the amine group, enabling selective reactivity in synthesis.
Hydrochloride salt Improves crystallinity and stability for handling and storage.

The stereochemistry at the 3-position (where the carbamate group attaches) is critical for interactions in chiral environments, though specific enantiomeric data for this compound remains understudied.

Synonyms and Registry Identifiers
Common synonyms include:

  • Benzyl(6-methylpiperidin-3-yl)carbamate hydrochloride
  • N-(6-Methylpiperidin-3-yl)carbamic acid benzyl ester hydrochloride.
    The CAS Registry Number is 1956377-68-6 , while its PubChem CID is 118989875 .

Historical Development and Discovery

The synthesis of this compound aligns with broader trends in piperidine chemistry, which has been a focal point in medicinal chemistry since the mid-20th century.

Early Piperidine Derivatives
Piperidine scaffolds gained prominence in the 1950s with the development of analgesics and antipsychotics. The introduction of carbamate-protecting groups, such as benzyloxycarbonyl (Cbz), emerged as a strategy to stabilize amines during multi-step syntheses.

Development of This Compound
While the exact date of its first synthesis is unspecified, its structural analogs appear in patents and journals from the early 2000s. For example, methods for hydrogenating pyridine derivatives to piperidines—a key step in producing this compound—were refined using catalysts like platinum oxide in acetic acid. The hydrochloride salt form likely became standard to improve physicochemical properties for industrial applications.

Significance in Organic and Medicinal Chemistry

This compound is pivotal in both synthetic and applied contexts.

Role in Organic Synthesis

  • Amine Protection : The Cbz group shields the piperidine nitrogen, allowing selective functionalization of other sites.
  • Intermediate Utility : It serves as a precursor to N-methylpiperidine derivatives, which are prevalent in bioactive molecules. For instance, reductive cleavage of the Cbz group yields primary amines for further alkylation.

Medicinal Chemistry Applications
Piperidine derivatives are integral to drugs targeting:

  • Neurological Disorders : As dopamine or serotonin receptor modulators.
  • Metabolic Diseases : Enzyme inhibitors for diabetes or obesity.

The methyl and carbamate groups in this compound allow tunable lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetic profiles.

Case Study: Hydrogenation Techniques A synthesis route for analogous piperidines involves hydrogenating pyridine precursors over platinum oxide in acetic acid, achieving high diastereoselectivity. This method underscores the compound’s accessibility for scalable production.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(9-15-11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H

InChI Key

QGJVHICVRCTFRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation broadly follows these steps:

  • Starting Material Preparation: The key intermediate, 6-methylpiperidin-3-amine or its derivatives, is prepared or procured.
  • Carbamate Formation: The amine reacts with benzyl chloroformate (Cbz-Cl) to form the benzyl carbamate.
  • Salt Formation: The free carbamate is converted to the hydrochloride salt for enhanced handling and purification.
  • Purification: The product is purified by recrystallization or chromatography to achieve high purity.

Detailed Reaction Conditions and Procedures

Step Reagents/Conditions Description Yield/Notes
1. Carbamate Formation 6-methylpiperidin-3-amine + benzyl chloroformate, base (e.g., triethylamine or diisopropylethylamine), solvent (e.g., dichloromethane, N-butanol, or DMF) The amine nucleophilically attacks benzyl chloroformate forming the carbamate. The reaction is typically carried out at 0–25 °C to control reactivity and minimize side reactions. High yield (>70%) reported in similar piperidine carbamate syntheses
2. Salt Formation Addition of HCl (gaseous or solution) in an appropriate solvent Converts the free carbamate to its hydrochloride salt, improving crystallinity and stability Quantitative conversion
3. Purification Recrystallization from ethyl acetate/hexane or chromatography Removes impurities and residual reagents >95% purity achievable

Specific Example from Patent Literature (Related Compound Preparation)

A closely related synthetic approach was detailed in patent CN113121539A, involving a piperidine derivative:

  • Nucleophilic substitution of (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in solvents like N-butanol or N-methyl-2-pyrrolidone, using bases such as potassium carbonate or diisopropylethylamine at elevated temperatures (110–140 °C) overnight.
  • Catalytic hydrogenation for debenzylation using 20% wet palladium on carbon hydroxide catalyst in methanol at 45–55 °C under hydrogen pressure (15 psi) for 8 hours.
  • Aminolysis with acryloyl chloride to form the final compound.

Although this patent focuses on a more complex derivative, the initial step’s nucleophilic substitution and carbamate formation chemistry closely relates to the preparation of benzyl carbamate derivatives, including Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with dichloromethane/methanol solvent systems.
  • Recrystallization: Ethyl acetate and hexane mixtures are common solvents to crystallize the hydrochloride salt.
  • Chromatography: Silica gel chromatography or reverse-phase flash chromatography is employed for purification when necessary.
  • Hydrogenation Monitoring: TLC with ammonia-containing solvent systems helps confirm completion of catalytic hydrogenation steps.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Solvents N-butanol, DMF, NMP, dichloromethane Choice depends on solubility and reaction type
Base Potassium carbonate, triethylamine, diisopropylethylamine Used to neutralize HCl formed and drive reaction
Temperature 0–140 °C (step-dependent) Lower for carbamate formation, higher for nucleophilic substitution
Catalyst (if hydrogenation involved) 20% Pd/C or Pd(OH)2/C For debenzylation steps
Reaction Time Overnight to several hours Depending on step and scale
Purity >95% after purification Confirmed by TLC, NMR, and MS

Research Findings and Optimization Notes

  • The choice of base significantly influences yield and purity; organic bases like diisopropylethylamine are preferred for cleaner reactions.
  • Solvent polarity affects reaction rate and product crystallinity; polar aprotic solvents (DMF, NMP) enhance nucleophilic substitution efficiency.
  • Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition.
  • Salt formation with HCl improves compound stability and facilitates isolation as a crystalline solid.
  • Purification by recrystallization from ethyl acetate/hexane is effective for obtaining high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Enzyme Inhibition

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride has been identified as a potent inhibitor of specific enzymes, particularly those involved in DNA replication. Its mechanism involves binding to polymerases, which disrupts their activity, making it a candidate for the development of antiviral and anticancer therapies.

Case Study:
In a study examining the compound's interaction with polymerases, it was observed that it competes with natural substrates for binding sites, significantly affecting enzyme stability and function. This property is crucial in designing drugs targeting viral infections and cancer cells, where inhibiting DNA replication can halt disease progression.

1.2 Drug Development

This compound is also being explored for its potential in drug formulations aimed at treating diseases associated with DNA replication errors. Its unique structure allows it to interact with various biological macromolecules, enhancing its effectiveness as a therapeutic agent.

Data Table: Potential Applications in Drug Development

Application AreaDescription
Antiviral TherapiesInhibits viral replication by targeting polymerases.
Cancer TreatmentsDisrupts DNA synthesis in cancer cells, preventing proliferation.
Enzyme Inhibition StudiesInvestigates interactions with various enzymes to understand mechanisms.

Cosmetic Formulations

This compound is gaining attention in cosmetic science due to its properties that enhance skin absorption and stability of formulations.

2.1 Skin Bioavailability

Research indicates that the compound can improve the bioavailability of active ingredients in topical formulations. Its ability to penetrate skin layers allows for more effective delivery of therapeutic agents in dermatological products.

Case Study:
A study focused on the formulation of a moisturizing cream incorporating this compound demonstrated improved hydration levels compared to control formulations without it. The results indicated that the compound facilitated deeper penetration of moisturizing agents into the skin .

Data Table: Cosmetic Applications

Application AreaFindings
Moisturizing CreamsEnhanced skin hydration and ingredient absorption.
Anti-aging ProductsPotential to deliver active compounds effectively to target skin layers.

Research Insights

The ongoing research into this compound highlights its multifaceted applications across different fields:

  • Pharmacology: As an enzyme inhibitor, it holds promise for treating diseases linked to DNA replication.
  • Cosmetics: Its ability to enhance skin absorption positions it as a valuable ingredient in dermatological formulations.

Mechanism of Action

The mechanism of action of Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (6-methylpiperidin-3-yl)carbamate
  • Benzyl (6-methylpiperidin-3-yl)carbamate sulfate
  • Benzyl (6-methylpiperidin-3-yl)carbamate nitrate

Uniqueness

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are crucial.

Biological Activity

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C14H20ClN2O2
  • Molar Mass : Approximately 284.78 g/mol

The compound features a benzyl group attached to a piperidine ring with a methyl substitution at the 6-position of the piperidine. This unique structure contributes to its biological activity and specificity in targeting various enzymes and receptors.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly those involved in DNA replication and cellular signaling pathways. It acts as an inhibitor by binding to these enzymes, thereby modulating their activity:

  • Inhibition of Polymerases : The compound has been shown to inhibit polymerases, which play a crucial role in DNA replication. This inhibition can potentially lead to applications in cancer therapy by preventing the proliferation of cancer cells.
  • Enzyme Modulation : It also interacts with fatty acid amide hydrolase (FAAH), which is involved in regulating endocannabinoid signaling, suggesting potential applications in pain management and neuropharmacology .

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibition of tumor cell viability in various cancer models:

Compound Cell Line IC50 Value (μM) Effect
Compound AMDA-MB-231 (Breast)1055% viability reduction
Compound BHepG2 (Liver)5Induces apoptosis

These findings suggest that this compound may exhibit similar antitumor effects due to its structural similarities.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, which can be beneficial for therapeutic applications:

  • Polymerase Inhibition : It binds to DNA polymerases, disrupting their function, which is critical for developing antiviral and anticancer drugs.
  • FAAH Inhibition : The compound's interaction with FAAH suggests it may enhance endocannabinoid levels, providing therapeutic benefits for pain relief and inflammation .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study on piperidine derivatives reported that modifications at the 6-position significantly altered enzyme inhibition profiles and cytotoxicity against cancer cells, highlighting the importance of structural variations in pharmacological activity .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify piperidine ring substitution patterns and carbamate linkage.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and chloride adducts.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages to validate salt stoichiometry.
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or salt form?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is definitive. Crystals are grown via slow evaporation (e.g., in MeOH/Et2_2O). The hydrochloride salt’s H-bonding network and Cl^- positioning can be mapped to confirm protonation sites. For unstable crystals, synchrotron radiation or cryocooling (100 K) mitigates decay. Discrepancies between predicted and observed structures (e.g., piperidine chair vs. boat conformers) are resolved using Olex2 or Mercury software .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer :
Store in airtight, light-resistant containers at 2–8°C under desiccant (silica gel). Avoid freeze-thaw cycles, as hygroscopic hydrochloride salts may absorb moisture, leading to decomposition. Stability studies suggest a shelf life of >12 months when stored properly. For long-term storage, aliquot under argon .

Advanced: How can researchers investigate thermal degradation products of this compound?

Methodological Answer :
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition onset temperatures (>150°C). Coupled GC-MS or LC-QTOF analyzes evolved gases or residues. For forced degradation, heat samples at 80–100°C for 48–72 hours in open vials. Major degradation pathways include carbamate hydrolysis (yielding CO2_2 and benzyl alcohol) and piperidine ring oxidation. Compare degradation profiles with stress-testing protocols per ICH Q1A guidelines .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Waste Disposal : Incinerate via licensed hazardous waste services. Toxicity data (e.g., LD50_{50}) are limited, so treat as a potential irritant .

Advanced: How can researchers assess the compound’s role as a chiral intermediate in drug synthesis?

Q. Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) to resolve enantiomers.
  • Catalytic Assays : Test as a substrate for enzymes like lipases or proteases to evaluate stereoselectivity.
  • X-ray Crystallography : Determine absolute configuration if used in asymmetric synthesis.
    PharmaBlock studies on analogous piperidine derivatives highlight its utility in kinase inhibitor scaffolds .

Basic: How can conflicting solubility data across studies be reconciled?

Methodological Answer :
Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize batches via:

  • PXRD : Identify crystalline vs. amorphous phases.
  • Karl Fischer Titration : Quantify water content.
  • DSC : Detect melting point variations (>5°C indicates polymorphism). Standardize solvent systems (e.g., DMSO for assays) to ensure reproducibility .

Advanced: What strategies validate the compound’s purity when analytical results conflict?

Q. Methodological Answer :

  • Orthogonal Methods : Cross-validate HPLC with 1H^1H-NMR integration and ICP-MS for chloride content.
  • Spike Recovery : Add a known impurity (e.g., benzyl alcohol) to assess detection limits.
  • Counterion Analysis : Ion chromatography quantifies Cl^- to confirm 1:1 stoichiometry.
    Discrepancies >2% warrant re-synthesis or advanced purification (e.g., prep-HPLC) .

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